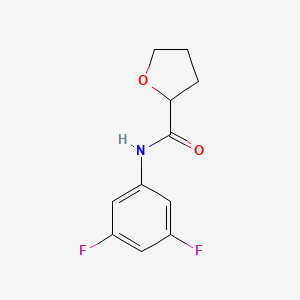
N-(3,5-difluorophenyl)tetrahydrofuran-2-carboxamide
Overview
Description
N-(3,5-difluorophenyl)tetrahydrofuran-2-carboxamide: is a chemical compound with the molecular formula C11H11F2NO2 It is known for its unique structure, which includes a tetrahydrofuran ring and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-difluorophenyl)tetrahydrofuran-2-carboxamide typically involves the reaction of 3,5-difluoroaniline with tetrahydro-2-furoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3,5-difluorophenyl)tetrahydrofuran-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the difluorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions or amines; solvents such as ethanol or water.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(3,5-difluorophenyl)tetrahydrofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The tetrahydrofuran ring may contribute to the compound’s stability and solubility, facilitating its interaction with biological systems.
Comparison with Similar Compounds
- N-(2-fluorophenyl)tetrahydro-2-furancarboxamide
- N-(4-fluorophenyl)tetrahydro-2-furancarboxamide
- N-(3-chloro-4-fluorophenyl)tetrahydro-2-furancarboxamide
Comparison: N-(3,5-difluorophenyl)tetrahydrofuran-2-carboxamide is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity. Compared to its analogs with single fluorine or chlorine substitutions, this compound may exhibit enhanced stability and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3,5-difluorophenyl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c12-7-4-8(13)6-9(5-7)14-11(15)10-2-1-3-16-10/h4-6,10H,1-3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXRPENZZMUHTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


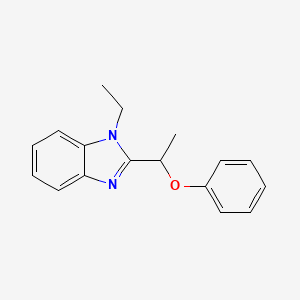
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide](/img/structure/B4234710.png)
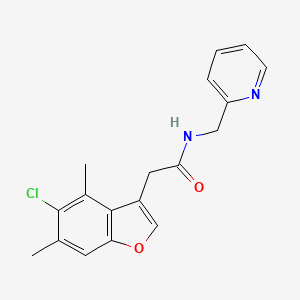
![2-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4234753.png)
![N-({1-[4-(2-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE](/img/structure/B4234767.png)
![2-oxo-N-[4-(2-oxo-2-phenylethoxy)phenyl]hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B4234772.png)

![4-bromo-N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4234779.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4234792.png)
![2-(4-chlorophenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B4234799.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B4234806.png)
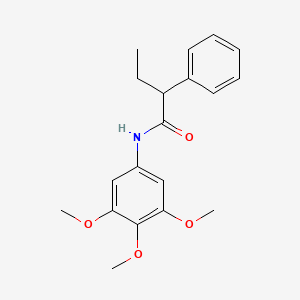
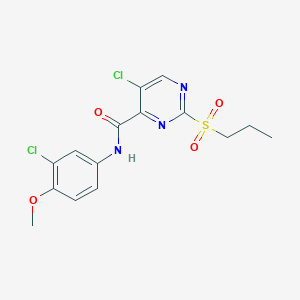
![N-(4-chloro-2-methylphenyl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4234816.png)
